molecular formula C12H7Cl3N2O B11543884 2,4-dichloro-N-(5-chloropyridin-2-yl)benzamide

2,4-dichloro-N-(5-chloropyridin-2-yl)benzamide

Cat. No.: B11543884
M. Wt: 301.6 g/mol
InChI Key: QHSMBBOWIOPPGG-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(5-chloropyridin-2-yl)benzamide is a chemical compound with the molecular formula C12H7Cl3N2O. It is characterized by the presence of two chlorine atoms on the benzamide ring and one chlorine atom on the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(5-chloropyridin-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-chloro-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-N-(5-chloropyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide and pyridine rings can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or amines, respectively .

Scientific Research Applications

2,4-Dichloro-N-(5-chloropyridin-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2,4-Dichloro-N-(6-chloropyridin-2-yl)benzamide
  • 2,4-Dichloro-N-(4-chloropyridin-2-yl)benzamide
  • 2,4-Dichloro-N-(3-chloropyridin-2-yl)benzamide

Comparison: Compared to similar compounds, 2,4-dichloro-N-(5-chloropyridin-2-yl)benzamide is unique due to the specific positioning of the chlorine atoms on the benzamide and pyridine rings. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H7Cl3N2O

Molecular Weight

301.6 g/mol

IUPAC Name

2,4-dichloro-N-(5-chloropyridin-2-yl)benzamide

InChI

InChI=1S/C12H7Cl3N2O/c13-7-1-3-9(10(15)5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,(H,16,17,18)

InChI Key

QHSMBBOWIOPPGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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